

Technical Guide: 1-Boc-3-(4-Aminophenyl)piperidine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-Boc-3-(4-Aminophenyl)piperidine
CAS No.: 875798-79-1
Cat. No.: B1521923

[Get Quote](#)

Scaffold Architecture, Synthetic Access, and Medicinal Chemistry Applications

Executive Summary

1-Boc-3-(4-Aminophenyl)piperidine (MW: 276.37 g/mol) is a high-value chiral building block used extensively in the development of small-molecule therapeutics. Structurally, it consists of a saturated piperidine ring substituted at the meta (C3) position with a 4-aminophenyl group, protected at the secondary amine by a tert-butoxycarbonyl (Boc) group.

This scaffold is "privileged" in drug discovery because it offers a rigid, three-dimensional vector for displaying pharmacophores. The C3-substitution creates a chiral center, allowing researchers to probe stereochemical space in kinase inhibitors, GPCR ligands, and monoamine transporter modulators. Its orthogonal reactivity—an unprotected primary aniline for immediate functionalization and a Boc-protected secondary amine for late-stage diversification—makes it a staple in parallel medicinal chemistry libraries.

Part 1: Physicochemical Profile

The following data represents the core specification for the racemic free base. Enantiopure forms (R or S) share identical scalar properties but differ in optical rotation.

Property	Value	Technical Note
Molecular Weight	276.37 g/mol	Monoisotopic Mass: 276.18 Da
Molecular Formula	C ₁₆ H ₂₄ N ₂ O ₂	High C/H ratio indicates good lipophilicity for CNS penetration.
CAS Number	875798-79-1	Refers to the racemate. (S)-isomer: 1171197-20-8.[1]
Physical State	Viscous Oil or Low-Melting Solid	Often solidifies upon high-vacuum drying or HCl salt formation.
pKa (Calculated)	~4.5 (Aniline), ~9.8 (Piperidine)	Piperidine pKa is masked by Boc; effective pKa is neutral until deprotected.
LogP (Predicted)	2.7 - 3.1	Optimal range for oral bioavailability (Lipinski compliant).
Solubility	DCM, MeOH, DMSO, EtOAc	Insoluble in water unless protonated (e.g., as HCl salt).

Part 2: Synthetic Access & Methodology

Expertise & Causality: Direct substitution of piperidine rings at the C3 position is sterically and electronically challenging. The most robust synthetic route does not start with the piperidine ring intact but rather constructs the aryl-piperidine bond via Suzuki-Miyaura cross-coupling followed by reduction.

The preferred protocol utilizes 1-Boc-3-piperidone as the starting material. Direct coupling to the ketone is difficult; therefore, it is first activated as an enol triflate. Using a nitro-phenyl boronic acid instead of an amino-phenyl variant prevents catalyst poisoning by the free amine during the palladium cycle.

Protocol: Enol Triflate Route (Self-Validating)

Step 1: Enol Triflate Formation

- Reagents: 1-Boc-3-piperidone, LDA (Lithium Diisopropylamide),
(N-Phenyl-bis(trifluoromethanesulfonimide)).
- Procedure: Cool THF solution of ketone to -78°C . Add LDA dropwise (kinetic deprotonation). Stir 30 min. Add
. Warm to 0°C .
- Validation: TLC should show disappearance of the ketone. NMR will show a vinyl proton signal at ~ 5.8 ppm.

Step 2: Suzuki Coupling

- Reagents: Enol triflate (from Step 1), 4-Nitrophenylboronic acid,
(5 mol%),
(2M aq), DME/Water (3:1).
- Procedure: Degas solvents (critical to prevent Pd oxidation). Reflux under Argon for 12h.
- Validation: Isolate the 1-Boc-3-(4-nitrophenyl)-5,6-dihydropyridine intermediate. The presence of the nitro group (yellow solid) and retention of the alkene is the checkpoint.

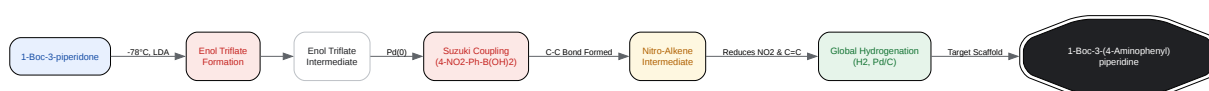
Step 3: Global Reduction (The "Self-Validating" Step)

- Reagents: Intermediate from Step 2,
(balloon or Parr shaker at 40 psi), 10% Pd/C, MeOH.
- Mechanism: This single step performs two functions: it reduces the C=C double bond in the piperidine ring and reduces the Nitro () group to the Aniline ()

).

- Validation: The disappearance of the yellow color (nitro) indicates reaction progress. NMR validation: Loss of vinyl proton (~6.0 ppm) and appearance of broad aniline peak (~3.5-4.0 ppm).

Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Figure 1. Convergent synthesis via Suzuki cross-coupling of enol triflate and nitro-reduction cascade.

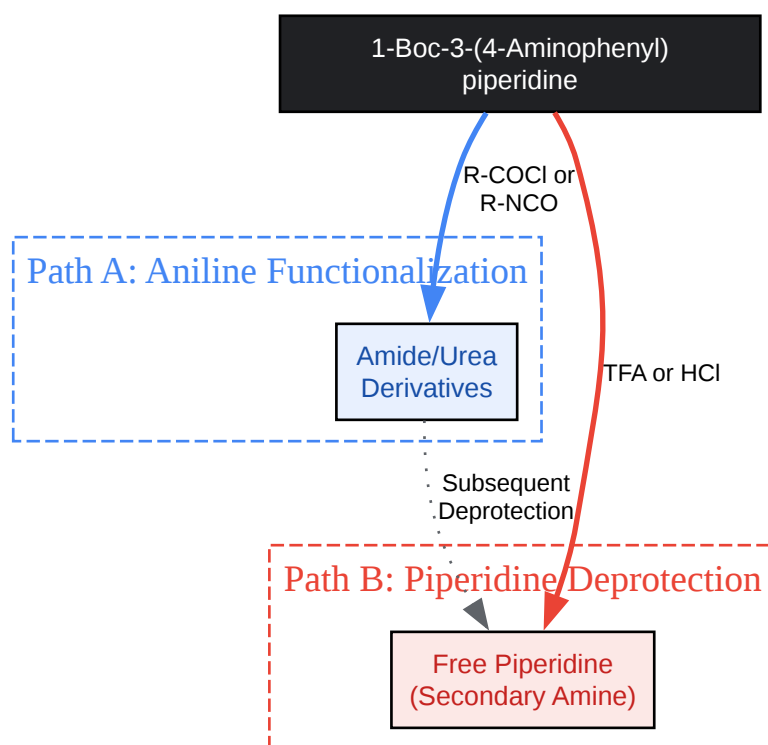
Part 3: Reactivity & Orthogonality

The power of this scaffold lies in its chemoselectivity. It possesses two distinct nitrogen centers with non-overlapping reactivity profiles.

- The Aniline (Free Primary Amine):
 - Reactivity: Nucleophilic. Ready for amide coupling, reductive amination, or sulfonylation.
 - Usage: Typically derivatized first to install the "warhead" or specific binding motif of the drug candidate.
 - Conditions: Reacts with acid chlorides () in DCM/Pyridine or carboxylic acids (EDC/HOBt).
- The Piperidine (Boc-Protected Secondary Amine):

- Reactivity: Latent Nucleophile. Inert to basic/nucleophilic conditions.
- Usage: Deprotected last to modify solubility properties or link to a second scaffold.
- Deprotection: Requires acidic conditions.
 - Standard: 4M HCl in Dioxane (yields HCl salt).
 - Mild: TFA/DCM (yields TFA salt).

Divergent Reactivity Diagram



[Click to download full resolution via product page](#)

Caption: Figure 2. Orthogonal reaction pathways allowing sequential functionalization of the aniline and piperidine nitrogens.

Part 4: Analytical Validation & Storage

To ensure data integrity in experimental workflows, the following analytical signatures must be verified.

¹H NMR (Chloroform-d, 400 MHz)

- Boc Group: Strong singlet (9H) at δ 1.45 ppm.
- Piperidine Ring: Multiplets spanning δ 1.5 – 4.2 ppm. The C2 and C6 protons (adjacent to Nitrogen) will appear as broadened doublets/multiplets due to rotamers.
- Aniline Protons: Broad singlet (2H) at δ 3.6 ppm (exchangeable with D_2O).
- Aromatic Ring: Two doublets (AA'BB' system) at approximately δ 6.6 ppm (ortho to amine) and δ 7.0 ppm (meta to amine). Note: If the peaks are shifted downfield to $>7.2/8.0$ ppm, the aniline may be protonated or the nitro group was not fully reduced.

Storage & Stability

- Oxidation Risk: Primary anilines are susceptible to oxidation (browning) upon prolonged exposure to air/light.
- Protocol: Store at $-20^{\circ}C$ under an inert atmosphere (Argon/Nitrogen).
- Hygroscopicity: The free base is relatively stable, but HCl salts are hygroscopic and must be stored in desiccators.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44607626, **1-Boc-3-(4-Aminophenyl)piperidine**.^[2] Retrieved from [\[Link\]](#)^[2]
- Molander, G. A., & Shin, I. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Boc-Protected Aminomethyltrifluoroborate.^[3] (Contextual reference for Boc-piperidine coupling strategies). Organic Letters. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. scimply.com \[scimply.com\]](https://scimply.com)
- [2. 1-Boc-3-\(4-Aminophenyl\)piperidine | C16H24N2O2 | CID 44607626 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [3. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides \[organic-chemistry.org\]](https://organic-chemistry.org)
- To cite this document: BenchChem. [Technical Guide: 1-Boc-3-(4-Aminophenyl)piperidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1521923/docs#technical-guide-1-boc-3-4-aminophenyl-piperidine\]](https://www.benchchem.com/product/b1521923/docs#technical-guide-1-boc-3-4-aminophenyl-piperidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check